molecular formula C8H7ClO3 B1404071 Methyl 2-chloro-3-hydroxybenzoate CAS No. 1125632-11-2

Methyl 2-chloro-3-hydroxybenzoate

Cat. No. B1404071
M. Wt: 186.59 g/mol
InChI Key: GREOJHHAAXRYGY-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-3-hydroxybenzoate” is a chemical compound. It is a derivative of benzoic acid, which is esterified with a methyl group and para-substituted with a hydroxyl group .


Synthesis Analysis

The synthesis of “Methyl 2-chloro-3-hydroxybenzoate” involves a reaction with 2-iodopropane in the presence of cesium carbonate in dimethylformamide (DMF). The reaction mixture is heated at room temperature for 16 hours .


Molecular Structure Analysis

The molecular formula of “Methyl 2-chloro-3-hydroxybenzoate” is C8H7ClO3. The InChI code is 1S/C8H7ClO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,1H3 and the InChI key is MVXSDDGVZSEOIS-UHFFFAOYSA-N .


Chemical Reactions Analysis

“Methyl 2-chloro-3-hydroxybenzoate” can undergo a reaction with 2-iodopropane in the presence of cesium carbonate in dimethylformamide (DMF). The reaction mixture is heated at room temperature for 16 hours .


Physical And Chemical Properties Analysis

“Methyl 2-chloro-3-hydroxybenzoate” is a colorless to white to yellow liquid or semi-solid or solid. It has a molecular weight of 186.59 g/mol. It should be stored in a sealed container in a dry, room temperature environment .

Scientific Research Applications

Synthesis in Pharmaceutical Compounds

Methyl 2-chloro-3-hydroxybenzoate is used as a starting material in the synthesis of pharmaceutical compounds. For instance, Girard et al. (1996) reported its use in synthesizing α-amino-β-hydroxy acids of vancomycin (Girard, Greck, Ferroud, & Genêt, 1996).

Role in Cosmetic and Food Preservation

A study by Sharfalddin et al. (2020) described methyl 4-hydroxybenzoate, a closely related compound, as an antimicrobial agent used in cosmetics and as a food preservative. This suggests potential similar applications for methyl 2-chloro-3-hydroxybenzoate (Sharfalddin et al., 2020).

Antibiotic Biosynthesis

Becker (1984) highlighted its relevance in antibiotic biosynthesis, particularly in creating chlorinated analogues of 3-amino-5-hydroxybenzoic acid, crucial for several antibiotics (Becker, 1984).

Bioremediation and Environmental Impact

Loffler et al. (1996) investigated Desulfitobacterium chlororespirans Co23, which can use 3-chloro-4-hydroxybenzoate, a compound similar to methyl 2-chloro-3-hydroxybenzoate, for growth. This demonstrates the compound's potential role in bioremediation processes (Loffler, Sanford, & Tiedje, 1996).

Photodegradation in Environmental Contaminants

Gmurek et al. (2015) conducted studies on the photodegradation of parabens, including derivatives similar to methyl 2-chloro-3-hydroxybenzoate, in environmental contaminants. This could suggest its environmental stability and behavior under various conditions (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).

Use in Biological and Chemical Analysis

Ye et al. (2008) developed methods for detecting parabens, including compounds structurally similar to methyl 2-chloro-3-hydroxybenzoate, in human milk, indicating its utility in biological and chemical analysis (Ye, Bishop, Needham, & Calafat, 2008).

Safety And Hazards

“Methyl 2-chloro-3-hydroxybenzoate” is classified as a warning under the GHS07 pictogram. It has hazard statements H302-H315-H319-H335. Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 2-chloro-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREOJHHAAXRYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90738305
Record name Methyl 2-chloro-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-3-hydroxybenzoate

CAS RN

1125632-11-2
Record name Methyl 2-chloro-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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